molecular formula C11H16N2O2 B2389600 3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one CAS No. 1864063-42-2

3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one

Cat. No. B2389600
M. Wt: 208.261
InChI Key: QBWQIUMDPCIVHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. This compound is a cyclobutane derivative that contains a pyrazole moiety, and its unique structure has made it a subject of interest for researchers in different fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one involves the reaction of tert-butyl 2-(1H-pyrazol-1-yl)cyclobutan-1-carboxylate with a suitable reagent to introduce the tert-butoxy group. The resulting intermediate is then subjected to a cyclization reaction to form the final product.

Starting Materials
tert-butyl 2-(1H-pyrazol-1-yl)cyclobutan-1-carboxylate, suitable reagent for introducing tert-butoxy group

Reaction
Step 1: tert-butyl 2-(1H-pyrazol-1-yl)cyclobutan-1-carboxylate is reacted with a suitable reagent (e.g. tert-butyl bromide) in the presence of a base (e.g. potassium carbonate) to introduce the tert-butoxy group. This results in the formation of an intermediate tert-butyl 2-(1H-pyrazol-1-yl)cyclobutan-1-yl tert-butoxycarbamate., Step 2: The intermediate is then subjected to a cyclization reaction using a suitable Lewis acid catalyst (e.g. boron trifluoride etherate) to form the final product, 3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one.

Mechanism Of Action

The mechanism of action of 3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. This compound has been shown to have a high binding affinity for certain proteins, which makes it a potential candidate for drug development.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one have been studied extensively in vitro and in vivo. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, which make it a potential candidate for the development of new drugs.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one in lab experiments is its unique structure, which allows for the synthesis of various derivatives that can be used to study the structure-activity relationship of this compound. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the research on 3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one. One of the areas that require further investigation is the mechanism of action of this compound, which can provide valuable insights into its potential use as a drug. Additionally, the synthesis of new derivatives of this compound can lead to the development of new drugs with improved efficacy and reduced side effects. Finally, the use of this compound in materials science and organic chemistry can lead to the development of new materials with unique properties.

Scientific Research Applications

The unique structure of 3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one has made it a subject of interest for researchers in different fields, including medicinal chemistry, materials science, and organic chemistry. In medicinal chemistry, this compound has shown potential as a lead compound in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]-2-pyrazol-1-ylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-9-7-8(14)10(9)13-6-4-5-12-13/h4-6,9-10H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWQIUMDPCIVHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(=O)C1N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.